

A Technical Guide to the Proanthocyanidin Composition of Crofelemer

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Compound of Interest

Compound Name: Crofelemer

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This document provides an in-depth examination of the chemical composition, analytical characterization, and mechanism of action of **Crofelemer**, a botanical drug substance. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows.

Introduction to Crofelemer

Crofelemer is a botanical drug derived from the red latex, colloquially known as "dragon's blood," of the *Croton lechleri* tree found in the Amazon rainforest.[1][2] It is an oligomeric proanthocyanidin, a class of polyphenolic compounds.[2] Approved by the U.S. Food and Drug Administration (FDA), **Crofelemer** is indicated for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.[3][4] Its therapeutic effect is achieved through a novel, non-systemic mechanism of action that normalizes intestinal fluid secretion.[5]

Proanthocyanidin Composition

Crofelemer is not a single molecular entity but rather a complex and heterogeneous mixture of proanthocyanidin oligomers.[2][6] These polymers are formed from flavan-3-ol monomeric units.

Monomeric Building Blocks

The polymer chains of **Crofelemer** are composed of four primary monomer units.^{[1][2]} These units are linked in a random sequence.^[2]

- (+)-Catechin
- (–)-Epicatechin
- (+)-Gallocatechin
- (–)-Epigallocatechin

The presence of both catechin/epicatechin and gallocatechin/epigallocatechin units means **Crofelemer** is a mixture of procyanidins and prodelphinidins.^[6]

Polymer Structure and Size

The oligomer chains in **Crofelemer** are characterized by their varying lengths and the specific chemical bonds connecting the monomeric units. The interflavan linkages are typically C-4 → C-6 and/or C-4 → C-8 bonds.^[2]

Parameter	Value / Range	Source(s)
Average Molecular Weight	~2100 Da	^{[1][2]}
Polymer Chain Length	3 to 30 monomer units	^[2]
Mean Degree of Polymerization	5 to 7.5 units	^[7]
Interflavan Linkages	C-4 → C-6 and/or C-4 → C-8	^[2]

Mechanism of Action: Dual Inhibition of Chloride Channels

Crofelemer exerts its antidiarrheal effect locally within the gastrointestinal tract with minimal systemic absorption.^{[3][8]} The mechanism involves the simultaneous inhibition of two distinct chloride ion channels located on the apical membrane of intestinal epithelial cells.^{[4][5][8]}

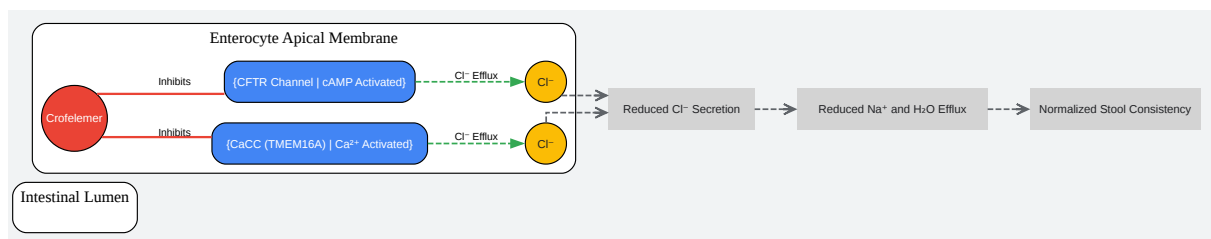
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A cAMP-activated chloride channel.
- Calcium-Activated Chloride Channel (CaCC): Primarily the TMEM16A channel.

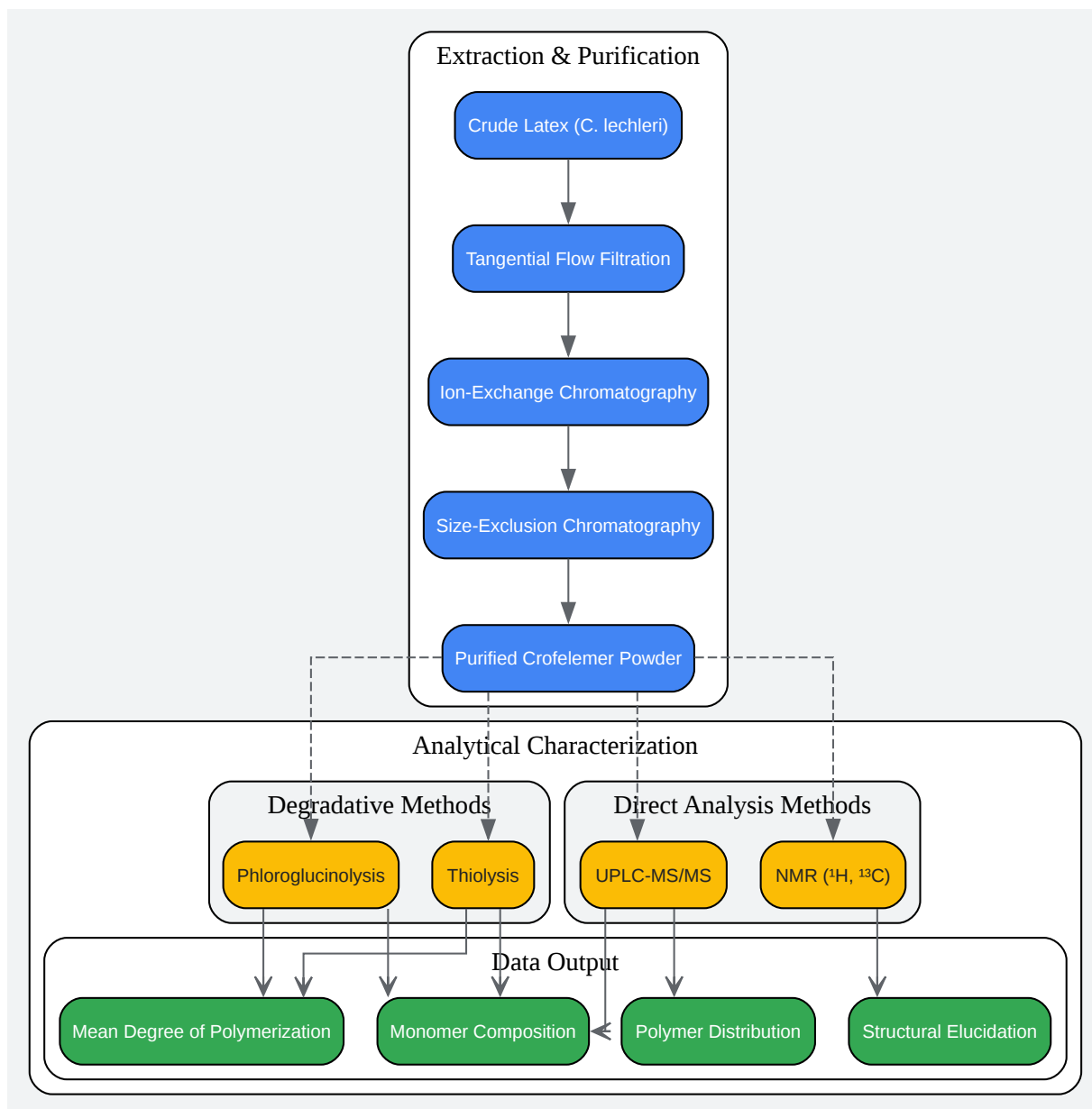
By blocking these channels, **Crofelemer** reduces the efflux of chloride ions into the intestinal lumen.[3][5] This, in turn, lessens the associated secretion of sodium ions and water, leading to a normalization of stool consistency and a reduction in the frequency of watery diarrhea.[5][8]

Channel Target	Inhibition Parameter	Value	Source(s)
CFTR	IC ₅₀	~7 µM	[9]
Maximum Inhibition	~60%	[9]	
CaCC (TMEM16A)	IC ₅₀	~6.5 µM	[9]
Maximum Inhibition	>90%	[9]	

Signaling Pathway Diagram

The following diagram illustrates the cellular mechanism of action for **Crofelemer** in an intestinal enterocyte.





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